molecular formula C9H14ClF2NO B1476390 2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one CAS No. 2091118-26-0

2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one

Cat. No. B1476390
CAS RN: 2091118-26-0
M. Wt: 225.66 g/mol
InChI Key: XTUBADLMYOTGSQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one, commonly known as C4F4P, is a fluorinated chemical compound that is used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid with a boiling point of 78.5 °C and a melting point of -7.5 °C. C4F4P is a highly polar compound, with a high dielectric constant and low viscosity, making it an ideal solvent for a variety of organic and inorganic compounds.

Scientific Research Applications

Anti-inflammatory Compounds

  • Research on compounds related to "4-(6-Methoxy-2-naphthyl)butan-2-one" has indicated significant anti-inflammatory activity. Compounds with a butan-2-one side chain showed the most activity, suggesting potential applications in developing new anti-inflammatory drugs (Goudie et al., 1978).

Metabolism and Detoxication

  • A study on Chloroprene metabolism identified several glutathione conjugates, including variants of butan-2-one, indicating its role in detoxification pathways. This sheds light on the metabolic processes involving similar compounds and their possible implications in industrial chemical safety (Munter et al., 2003).

Synthesis and Modification

  • Modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents, including butan-1-one, showed moderate tuberculostatic activity. This highlights the potential of butan-1-one derivatives in synthesizing bioactive molecules (Shchegol'kov et al., 2013).

Thermodynamic Properties

  • Studies on the thermodynamic properties of binary mixtures of butan-2-one with various alcohols and chloroform provided insights into the molecular interactions in these mixtures. Understanding these properties is essential in fields like material science and chemical engineering (Varfolomeev et al., 2014).

Specific Interactions in Binary Mixtures

  • Research on the specific interactions in binary mixtures of butan-2-one with alcohols and chloroform shed light on the solvation enthalpy due to specific interactions. Such studies are vital for developing solvents and understanding solvent-solute interactions (Varfolomeev et al., 2015).

properties

IUPAC Name

2-chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c1-2-7(10)8(14)13-5-3-9(11,12)4-6-13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUBADLMYOTGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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